molecular formula C20H19N3O4 B2498574 3-(1-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034489-73-9

3-(1-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione

Cat. No.: B2498574
CAS No.: 2034489-73-9
M. Wt: 365.389
InChI Key: XXSVBGPHBBAWKI-UHFFFAOYSA-N
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Description

3-(1-(2-([1,1’-Biphenyl]-4-yloxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione is a complex organic compound featuring a unique structure that combines a biphenyl moiety with an azetidinyl and imidazolidine-2,4-dione framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-([1,1’-Biphenyl]-4-yloxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multiple steps:

  • Formation of the Biphenyl Ether: : The initial step involves the synthesis of the biphenyl ether through a nucleophilic aromatic substitution reaction. This can be achieved by reacting 4-bromobiphenyl with sodium phenoxide in the presence of a suitable solvent like dimethylformamide (DMF).

  • Acetylation: : The biphenyl ether is then acetylated using acetyl chloride in the presence of a base such as pyridine to form the acetylated biphenyl ether.

  • Azetidin-3-yl Formation: : The acetylated biphenyl ether undergoes a cyclization reaction with azetidine-3-carboxylic acid under acidic conditions to form the azetidin-3-yl intermediate.

  • Imidazolidine-2,4-dione Formation: : Finally, the azetidin-3-yl intermediate is reacted with urea under heating conditions to form the imidazolidine-2,4-dione ring, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the biphenyl moiety, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the azetidinyl and imidazolidine rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Biphenyl carboxylic acids.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is required. Its structure allows for the design of drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    3-(1-(2-Phenoxyacetyl)azetidin-3-yl)imidazolidine-2,4-dione: Similar structure but with a phenoxy group instead of a biphenyl group.

    3-(1-(2-(4-Methoxyphenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione: Contains a methoxy-substituted phenyl group.

Uniqueness

The presence of the biphenyl moiety in 3-(1-(2-([1,1’-Biphenyl]-4-yloxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione provides unique steric and electronic properties that can enhance its interaction with biological targets compared to similar compounds. This structural feature can lead to improved pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-[1-[2-(4-phenylphenoxy)acetyl]azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c24-18-10-21-20(26)23(18)16-11-22(12-16)19(25)13-27-17-8-6-15(7-9-17)14-4-2-1-3-5-14/h1-9,16H,10-13H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSVBGPHBBAWKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)N4C(=O)CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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